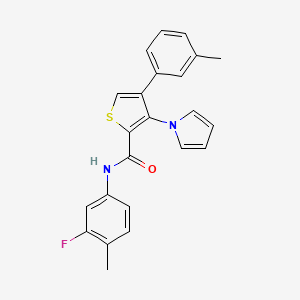

N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by:

- N-substituent: A 3-fluoro-4-methylphenyl group, introducing both fluorine and methyl moieties for electronic and steric modulation.

- 4-position: A 3-methylphenyl group, enhancing lipophilicity.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2OS/c1-15-6-5-7-17(12-15)19-14-28-22(21(19)26-10-3-4-11-26)23(27)25-18-9-8-16(2)20(24)13-18/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATVTKDMESYHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19FN2OS, with a molecular weight of 390.48 g/mol. The structure features a thiophene ring, a pyrrole moiety, and multiple aromatic substitutions that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H19FN2OS |

| Molecular Weight | 390.48 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its interactions with specific cellular pathways:

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which can interfere with cancer cell proliferation.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity and Efficacy

Recent studies have evaluated the compound's efficacy against various cancer cell lines and its potential as an anti-inflammatory agent. Here are some key findings:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:

These results indicate that the compound may be effective in inhibiting tumor growth and inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties, showing promise in reducing markers of inflammation in cellular models. Specific pathways affected include NF-kB signaling, which plays a crucial role in inflammatory responses.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- Case Study on MCF7 Cell Line : A study conducted on MCF7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value indicating potent anticancer activity.

- Inflammation Model : In a model of acute inflammation, this compound was shown to reduce pro-inflammatory cytokines significantly, suggesting its potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Target vs.

- Target vs. Compound : Both share the pyrrole substituent, but the latter’s 3,4-dimethoxyphenyl group may improve solubility compared to the target’s fluoro-methylphenyl group .

- Target vs. Example 62 (): Example 62 incorporates a chromenone core and pyrazolo-pyrimidine, suggesting divergent biological targets (e.g., kinase inhibition) compared to the simpler thiophene scaffold of the target .

Physicochemical Data

- Melting Points : T-IV derivatives exhibit melting points >130°C, consistent with crystalline stability, while the target compound’s melting point is unreported .

- Hydrogen Bonding : The pyrrole group in the target and compound may participate in N–H∙∙∙O/N interactions, as discussed in ’s analysis of graph-set patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.